molecular formula C21H23ClN4OS2 B2766503 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1217115-58-6

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2766503
M. Wt: 447.01
InChI Key: ZROLWRHTNYNEQQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the products it forms.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, have been investigated for their corrosion inhibiting properties on carbon steel in acidic environments. Experimental studies demonstrate that these compounds provide substantial protection against corrosion, attributed to their ability to adsorb onto the steel surface. The effectiveness of these inhibitors was confirmed through various techniques such as electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, offering insights into their potential industrial applications in corrosion protection (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Another area of research involves the synthesis and testing of benzothiazole derivatives for antimicrobial and anti-inflammatory properties. Studies have produced compounds that show promising activity against various bacteria strains, including Staphylococcus aureus and Bacillus subtilis. Some derivatives have been found to exhibit potent cytotoxicity against cancer cell lines, highlighting their potential in developing new therapeutic agents. These findings underline the compound's applications in medical research, especially in discovering novel drugs with antibacterial and anticancer capabilities (Lynch et al., 2006).

Synthesis of Heterocyclic Compounds

The chemical versatility of benzothiazole derivatives also extends to the synthesis of heterocyclic compounds. These derivatives serve as key intermediates in producing a wide range of heterocyclic structures, which are crucial in pharmaceuticals, agrochemicals, and dyes. Research in this area focuses on developing novel synthetic methodologies that yield complex heterocyclic frameworks, which could have extensive applications in drug development and material science (Zadorozhnii et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This would involve discussing potential future research directions, applications, or improvements related to the compound.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.


properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-13-9-10-17-18(14(13)2)23-21(28-17)25(12-11-24(3)4)20(26)19-22-15-7-5-6-8-16(15)27-19;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLWRHTNYNEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=NC4=CC=CC=C4S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

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